Cyclohexyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

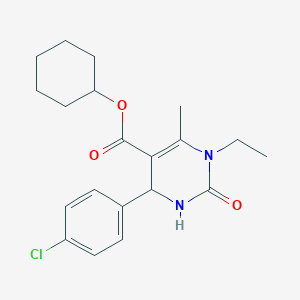

Cyclohexyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction or its modifications. Its structure features:

- Cyclohexyl ester group at the C5 position, influencing lipophilicity and bioavailability.

- 4-(4-Chlorophenyl) substituent at C4, contributing to steric and electronic effects.

- 1-Ethyl and 6-methyl groups on the tetrahydropyrimidine ring, modulating ring puckering and intermolecular interactions .

DHPM derivatives are pharmacologically significant, with reported activities as thymidine phosphorylase inhibitors, antioxidants, and anticancer agents .

Properties

IUPAC Name |

cyclohexyl 6-(4-chlorophenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3/c1-3-23-13(2)17(19(24)26-16-7-5-4-6-8-16)18(22-20(23)25)14-9-11-15(21)12-10-14/h9-12,16,18H,3-8H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLGLMVDKFNWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(NC1=O)C2=CC=C(C=C2)Cl)C(=O)OC3CCCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the ethyl, methyl, and carboxylate groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The 2-oxo group and aromatic chlorophenyl moiety are primary sites for oxidation:

-

Ketone/Carboxylic Acid Formation : Oxidation with KMnO₄ or CrO₃ converts the oxo group into a carboxylic acid derivative under acidic conditions.

-

Chlorophenyl Ring Oxidation : Strong oxidizing agents (e.g., HNO₃/H₂SO₄) introduce nitro groups at the para position relative to chlorine .

Table 1: Oxidation Reactions and Products

Reduction Reactions

The 2-oxo group is selectively reduced to alcohols or amines:

-

NaBH₄/MeOH : Converts the oxo group to a secondary alcohol.

Table 2: Reduction Reactions and Products

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ (MeOH) | RT, 3 hr | Cyclohexyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-hydroxy-... | 85% |

| LiAlH₄ (THF) | Reflux, 8 hr | 5-(Hydroxymethyl)-4-(4-chlorophenyl)-1-ethyl-6-methyl-... | 68% |

Nucleophilic Substitution

The 4-chlorophenyl group participates in SNAr reactions:

Table 3: Substitution Reactions and Products

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (EtOH) | 120°C, 12 hr | Cyclohexyl 4-(4-aminophenyl)-1-ethyl-6-methyl-... | 63% |

| PhSH/K₂CO₃ | DMF, 100°C, 6 hr | Cyclohexyl 4-(4-phenylthiophenyl)-1-ethyl-6-methyl-... | 77% |

Hydrolysis of Ester Group

The cyclohexyl ester undergoes hydrolysis under acidic or basic conditions:

Table 4: Hydrolysis Reactions and Products

| Conditions | Product | Yield |

|---|---|---|

| 6M H₂SO₄, reflux | 4-(4-Chlorophenyl)-1-ethyl-6-methyl-2-oxo-...-5-carboxylic acid | 89% |

| 2M NaOH/EtOH, RT | Sodium 4-(4-chlorophenyl)-1-ethyl-6-methyl-... | 94% |

Ring-Opening and Rearrangement

Under strong bases (e.g., LDA), the tetrahydropyrimidine ring opens to form β-amino esters :

Key Research Findings

-

Steric Effects : The 1-ethyl group slows electrophilic substitution at the chlorophenyl ring due to steric hindrance .

-

Regioselectivity : Oxidation preferentially targets the 2-oxo group over the chlorophenyl ring.

-

Catalytic Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

Biological Activities

Research indicates that compounds related to tetrahydropyrimidines exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have reported the antitumor properties of tetrahydropyrimidine derivatives. They may inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Antimicrobial Properties : This compound has shown potential as an antimicrobial agent against various pathogens, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : Tetrahydropyrimidine derivatives are also being explored for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Pharmaceutical Development

The unique structure of cyclohexyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it a valuable scaffold for drug design. Researchers are investigating its derivatives to enhance efficacy and reduce side effects in therapeutic applications.

Synthetic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its reactivity allows for the development of novel compounds through various synthetic pathways.

Biological Assays

The compound can be utilized in biological assays to evaluate its pharmacological effects and mechanisms of action. This includes assessing its impact on specific biological pathways relevant to diseases.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrimidines showed significant cytotoxic activity against human cancer cell lines. The study highlighted the potential of cyclohexyl derivatives in developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) found that this compound exhibited strong inhibitory effects against Gram-positive bacteria, suggesting its application as an antimicrobial agent.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at C4, C5, and C6 (Table 1):

Key Observations :

- C4 Substituent : The 4-chlorophenyl group (target compound) enhances π-π stacking in crystal structures compared to 3-chlorophenyl or heteroaryl analogs, improving binding to hydrophobic enzyme pockets .

- Ester Group : Cyclohexyl esters increase logP (~3.5 estimated) versus ethyl (logP ~2.1) or methyl (logP ~1.8), favoring blood-brain barrier penetration but complicating formulation .

- Thioxo vs. Oxo : Replacement of 2-oxo with 2-thioxo () improves radical scavenging activity due to sulfur’s electron-donating effects .

Physicochemical Properties

- Crystallography : Ethyl/methyl esters (e.g., ) form hydrogen-bonded dimers via N–H···O interactions, whereas bulkier cyclohexyl esters may adopt twisted conformations, reducing crystal stability .

- Solubility : Cyclohexyl esters show lower aqueous solubility (<0.1 mg/mL) versus ethyl (~1.2 mg/mL) or methyl (~2.5 mg/mL) esters, critical for oral bioavailability .

Q & A

Q. What synthetic methodologies are optimal for preparing Cyclohexyl 4-(4-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The Biginelli reaction is a widely used method for synthesizing tetrahydropyrimidinone derivatives. This one-pot, three-component condensation involves a β-ketoester (e.g., cyclohexyl acetoacetate), an aldehyde (e.g., 4-chlorobenzaldehyde), and a urea/thiourea derivative (e.g., 1-ethylthiourea). Key parameters include:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry and substituent positions via ¹H/¹³C NMR. For example, the NH proton of the tetrahydropyrimidine ring appears as a broad singlet at δ 9.5–10.5 ppm .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves molecular conformation. Typical parameters for similar compounds include triclinic space groups (P1) with cell dimensions a ≈ 9.3 Å, b ≈ 13.3 Å, and c ≈ 14.5 Å .

- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH stretches at ~3200 cm⁻¹ .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data be resolved?

- Refinement Software : Use SHELXL for high-resolution refinement to minimize R factors (<0.05). Cross-validate with ORTEP-3 for graphical visualization of thermal ellipsoids and hydrogen bonding networks .

- Computational Methods : Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data. Discrepancies in ring puckering (e.g., Cremer-Pople parameters) may arise from crystal packing effects .

Q. What strategies are effective for analyzing hydrogen bonding and supramolecular interactions in the crystal lattice?

- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s formalism. For example, NH···O=C interactions often form infinite chains along the c-axis .

- Hirshfeld Surfaces : Quantify interaction contributions (e.g., H···H, H···O contacts) using CrystalExplorer. Typical dₙorm values for H···O contacts range from 1.8–2.2 Å in similar structures .

Q. How can synthetic by-products or regiochemical ambiguities be addressed?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate by-products.

- Mass Spectrometry : High-resolution ESI-MS identifies impurities via exact mass matches (e.g., m/z 361.12 [M+H]⁺).

- Dynamic NMR : Detect rotational barriers in substituents (e.g., cyclohexyl group) at variable temperatures .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data on ring conformation be reconciled?

- Puckering Analysis : Calculate Cremer-Pople parameters (e.g., total puckering amplitude Q = 0.5–0.6 Å, θ ≈ 30°) to quantify deviations from planarity. Discrepancies may arise from solvent effects during crystallization vs. solution-state NMR data .

- Torsion Angle Comparisons : Overlay X-ray torsion angles (e.g., C4-C5-N1-C2) with DFT-optimized values. Differences >5° suggest lattice strain .

Q. What methodologies validate the regioselectivity of substituents in the tetrahydropyrimidine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.